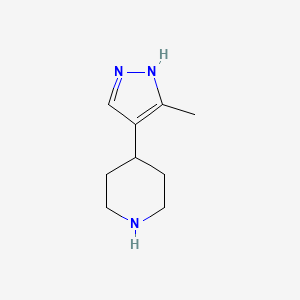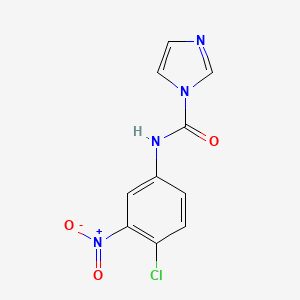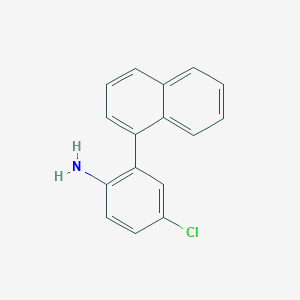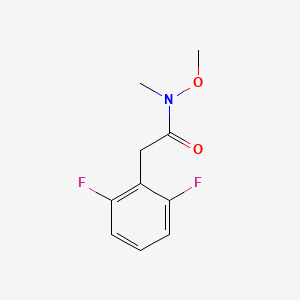![molecular formula C10H12O3S B1457571 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid CAS No. 1672665-65-4](/img/structure/B1457571.png)
3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid
Overview
Description
“3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1672665-65-4 . Its molecular weight is 212.27 . The IUPAC name for this compound is 3- (2-hydroxy-5- (methylthio)phenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O3S/c1-14-8-3-4-9 (11)7 (6-8)2-5-10 (12)13/h3-4,6,11H,2,5H2,1H3, (H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It is stored at refrigerator temperature .Scientific Research Applications
Synthesis and Biological Activity
3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid, due to its structural characteristics, has been explored in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimalarial activity. In a study, a series of compounds were prepared from substituted 1-phenyl-2-propanones, leading to compounds demonstrating excellent activity against resistant strains of Plasmodium berghei in mice and even activity in primate models, encouraging clinical trials in humans (Werbel et al., 1986).
Antihyperglycemic Effects
Another area of research involves the synthesis and structure-activity relationship studies of compounds for their antihyperglycemic effects. In particular, a study described the synthesis and evaluation of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one and related compounds, which showed potent antihyperglycemic activity in obese, diabetic db/db mice, representing a new class of antihyperglycemic agents (Kees et al., 1996).
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory properties of β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen. A study synthesized six β-hydroxy-β-aryl propanoic acids and evaluated their anti-inflammatory activity using carragenan induced paw oedema method in rats. The study found significant anti-inflammatory activity for these compounds, with some surpassing the activity of standard NSAIDs (Savić et al., 2011).
Metabolic Pathways and Precursors
Additionally, there has been interest in understanding the metabolic pathways and role as precursors of compounds structurally related to this compound. For example, 2-hydroxy-4-(methylthio)butanoic acid (HMB) has been studied for its role as a naturally occurring methionine precursor in chicks, suggesting a biochemical pathway for the synthesis of L-methionine in chicks, highlighting the importance of these compounds in metabolic pathways (Dibner et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
3-(2-hydroxy-5-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWXSVRYJWNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)


![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)










